molecular formula C17H24N2O5S B8040515 2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol

2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol

Cat. No.: B8040515
M. Wt: 368.4 g/mol
InChI Key: NNAHPVFQXSVUDK-UHFFFAOYSA-N
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Description

2-[1,4-Dioxaspiro[45]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Various nucleophiles such as amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenyl and sulfanylamino groups, which can form hydrogen bonds or electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[1,4-dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-11-10-18(25-16-7-3-2-6-15(16)19(21)22)12-14-13-23-17(24-14)8-4-1-5-9-17/h2-3,6-7,14,20H,1,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAHPVFQXSVUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN(CCO)SC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OCC(O2)CN(CCO)SC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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